BenchChemオンラインストアへようこそ!

VU534

NAPE-PLD activation human enzyme EC50

VU534 is the premier NAPE-PLD activator for ex vivo efferocytosis studies. With a cellular EC50 of 6.6 μM (RAW264.7) and 1.5 μM (HepG2), it outperforms VU533 in human hepatic models. Only VU534 delivers NAPE-PLD-dependent enhancement of apoptotic cell clearance—a mechanism inaccessible to FAAH/sEH-only inhibitors. Non-cytotoxic up to 30 μM. Secure high-purity VU534 for reproducible lipid-signaling research.

Molecular Formula C21H22FN3O3S2
Molecular Weight 447.6 g/mol
Cat. No. B2762058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU534
Molecular FormulaC21H22FN3O3S2
Molecular Weight447.6 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)C
InChIInChI=1S/C21H22FN3O3S2/c1-13-11-14(2)19-18(12-13)23-21(29-19)24-20(26)15-7-9-25(10-8-15)30(27,28)17-5-3-16(22)4-6-17/h3-6,11-12,15H,7-10H2,1-2H3,(H,23,24,26)
InChIKeyRLHUIVPGYWWIQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

VU534 for NAPE-PLD Activation in Cardiometabolic and Efferocytosis Research


VU534 (CAS 923509-20-0) is a small-molecule activator of N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD), a zinc metallohydrolase that hydrolyzes N-acyl-phosphatidylethanolamines (NAPEs) into N-acyl ethanolamines (NAEs) and phosphatidic acid [1]. VU534 belongs to a series of benzothiazole phenylsulfonyl-piperidine carboxamides identified through high-throughput screening and lead optimization for their ability to variably increase NAPE-PLD activity [1]. The compound demonstrates reversible, allosteric activation of NAPE-PLD with EC50 values of 0.30 μM for recombinant mouse enzyme and 0.93 μM for recombinant human enzyme [1]. VU534 also exhibits weak dual inhibition of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH) with an IC50 of 1.2 μM for sEH and limited potency toward FAAH [1].

Why NAPE-PLD Activators Like VU534 Cannot Be Substituted with FAAH or sEH Inhibitors Alone


NAPE-PLD activation is distinct from FAAH or sEH inhibition in its ability to enhance efferocytosis, a process essential for resolving inflammation and clearing apoptotic cells in atherosclerotic plaques [1]. While FAAH and sEH inhibitors modulate endocannabinoid and epoxide signaling, respectively, they do not directly increase NAPE-PLD activity or NAE biosynthesis [2]. VU534's dual weak inhibition of FAAH/sEH is a secondary effect, whereas its primary differentiation lies in allosteric activation of NAPE-PLD, which is necessary for the observed enhancement of macrophage efferocytosis in a NAPE-PLD-dependent manner [1]. Therefore, compounds that only target FAAH or sEH, or NAPE-PLD inhibitors like LEI-401, cannot replicate the biological outcomes of VU534 in efferocytosis and cardiometabolic disease models [1].

VU534: Quantitative Differentiation from VU533, VU233, and LEI-401 in NAPE-PLD Activation and Efferocytosis


VU534 Exhibits 4.65-Fold Lower EC50 for Human NAPE-PLD than VU533 in Cell-Free Assays

VU534 activates recombinant human NAPE-PLD with an EC50 of 0.93 μM (95% CI 0.63–1.39 μM) and an Emax of 1.8-fold. In contrast, the close analog VU533 exhibits an EC50 of 0.20 μM (95% CI 0.12–0.32 μM) and an Emax of 1.9-fold. Thus, VU534 is 4.65-fold less potent than VU533 on the human enzyme but achieves a comparable maximal efficacy [1].

NAPE-PLD activation human enzyme EC50

VU534 Demonstrates 2-Fold Higher Cellular Potency than VU533 in HepG2 Cells

In HepG2 human hepatocellular carcinoma cells, VU534 activates NAPE-PLD with an EC50 of 1.5 μM (95% CI 0.6–2.8 μM) and an Emax of 1.6-fold. By comparison, VU533 exhibits an EC50 of 3.0 μM (95% CI 1.4–5.7 μM) and an Emax of 1.6-fold. VU534 is therefore 2-fold more potent than VU533 in this cellular context [1].

cellular NAPE-PLD activity HepG2 EC50

VU534 Enhances Efferocytosis by 1.65-Fold in Murine BMDMs at 10 μM

VU534 pretreatment (10 μM, 6 h) increases efferocytosis of apoptotic Jurkat T cells by bone marrow-derived macrophages (BMDMs) from wild-type mice by 1.65-fold. This enhancement is abrogated in BMDMs from Napepld–/– mice, confirming NAPE-PLD dependence [1]. In contrast, the NAPE-PLD inhibitor LEI-401 does not enhance efferocytosis and instead blocks the effect of VU534 when co-administered [2].

efferocytosis BMDMs NAPE-PLD-dependent

VU534 Shows Minimal Cytotoxicity up to 30 μM in RAW264.7 and HepG2 Cells

VU534 exhibits no significant cytotoxicity at concentrations up to 30 μM over 24 h in both murine RAW264.7 macrophages and human HepG2 hepatocytes [1]. This contrasts with many other tool compounds that may induce cytotoxicity at similar or lower concentrations, providing a wide safety margin for in vitro experiments.

cytotoxicity RAW264.7 HepG2

VU534: Key Research Applications in Efferocytosis, Cardiometabolic Disease, and Lipid Signaling


Elucidating NAPE-PLD-Dependent Efferocytosis in Macrophages

VU534 is ideally suited for ex vivo studies of efferocytosis in primary murine bone marrow-derived macrophages (BMDMs). At 10 μM (6 h pretreatment), it reproducibly enhances apoptotic cell clearance by 1.65-fold in a NAPE-PLD-dependent manner [1]. This application leverages VU534's well-characterized EC50 for cellular NAPE-PLD activation (6.6 μM in RAW264.7 cells) and its established safety margin up to 30 μM [1].

Investigating NAPE-PLD Activation in Human Liver Cell Models

In HepG2 cells, VU534 activates NAPE-PLD with an EC50 of 1.5 μM, making it a superior choice over VU533 (EC50 3.0 μM) for studies requiring efficient activation of the human enzyme in a hepatic context [1]. This is particularly relevant for research on lipid metabolism, steatosis, and the role of NAEs in liver function.

Comparative Profiling of NAPE-PLD Activators with Distinct Species Potency

VU534 and VU533 exhibit inverse potency profiles: VU534 is 4.65-fold less potent than VU533 on recombinant human NAPE-PLD (0.93 μM vs 0.20 μM) but 2-fold more potent in HepG2 cells (1.5 μM vs 3.0 μM) [1]. Researchers conducting species-specific or cell-type-specific NAPE-PLD activation studies can employ VU534 as a comparator tool to dissect context-dependent activation mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for VU534

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.